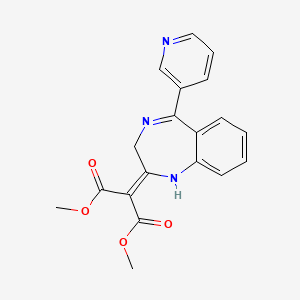![molecular formula C23H22N4S B7877278 3-Methyl-6-[4-(methylthio)phenyl]-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B7877278.png)
3-Methyl-6-[4-(methylthio)phenyl]-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-6-[4-(methylthio)phenyl]-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine is a heterocyclic compound with a complex structure incorporating multiple functional groups and aromatic rings. This compound belongs to the family of diazepines, which are known for their diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-[4-(methylthio)phenyl]-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine generally involves multi-step reactions starting from simple aromatic precursors. One common synthetic route includes:
Initial Formation of Intermediates: : Starting with the preparation of 4-(methylthio)benzaldehyde and 3-methylpyrazole through conventional chemical reactions such as Friedel-Crafts acylation and N-alkylation.
Cyclization: : The key step involves cyclization of the intermediates under acidic or basic conditions to form the pyrrolodiazepine core.
Functional Group Manipulation:
Industrial Production Methods
In industrial settings, the large-scale synthesis of this compound requires optimization of reaction conditions to enhance yield and purity. Typical methods involve:
Catalytic reactions under controlled temperature and pressure.
Use of solvent systems to facilitate the desired transformations.
Implementation of green chemistry principles to minimize environmental impact.
化学反応の分析
Types of Reactions
3-Methyl-6-[4-(methylthio)phenyl]-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine can undergo various chemical reactions including:
Oxidation: : Reacting with oxidizing agents such as potassium permanganate to form sulfoxides.
Reduction: : Using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: : Electrophilic and nucleophilic substitution reactions facilitated by reagents like halogenating agents and nucleophiles.
Major Products
Oxidation: yields sulfoxides and sulfones.
Reduction: results in the corresponding alcohols or amines.
Substitution: can produce a wide range of derivatives depending on the nucleophile used.
科学的研究の応用
3-Methyl-6-[4-(methylthio)phenyl]-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine has several applications:
Chemistry: : Used as a building block for synthesizing complex molecules.
Biology: : Studied for its potential as an enzyme inhibitor and in protein-ligand binding studies.
Medicine: : Evaluated for its pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: : Used in the development of advanced materials and specialty chemicals.
作用機序
This compound exerts its effects by interacting with specific molecular targets such as enzymes, receptors, and DNA. The presence of multiple functional groups allows it to form various interactions including hydrogen bonds, hydrophobic interactions, and van der Waals forces. These interactions can modulate biological pathways and influence cellular processes.
類似化合物との比較
Compared to other diazepines, 3-Methyl-6-[4-(methylthio)phenyl]-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine is unique due to:
The presence of a methylthio group, which imparts distinct chemical reactivity and biological activity.
Its specific structural conformation, influencing its binding affinity and selectivity.
Similar Compounds
Diazepam: : Known for its use as an anxiolytic.
Clonazepam: : Used as an anticonvulsant.
Midazolam: : Employed for its sedative properties.
特性
IUPAC Name |
5-methyl-9-(4-methylsulfanylphenyl)-3-phenyl-1,3,4,8-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4S/c1-16-20-15-24-22(17-10-12-19(28-2)13-11-17)21-9-6-14-26(21)23(20)27(25-16)18-7-4-3-5-8-18/h3-14,22,24H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLODNDGDKFCUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1CNC(C3=CC=CN32)C4=CC=C(C=C4)SC)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-cyclopentylspiro[4H-quinoxaline-3,4'-piperidine]-2-amine](/img/structure/B7877198.png)
![2-[(6,7-dimethylspiro[4H-quinoxaline-3,1'-cyclohexane]-2-yl)amino]acetic acid](/img/structure/B7877206.png)


![5-{3-[(Cyclopropylcarbonyl)amino]phenyl}nicotinic acid](/img/structure/B7877237.png)

![ethyl 3-(2-ethoxy-3-oxopyrido[2,3-b]pyrazin-4(3H)-yl)propanoate](/img/structure/B7877248.png)
![1-[(2-methyl-2,3-dihydro-4H-1,4-benzothiazin-4-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B7877256.png)
![ethyl 3-[(4-chlorophenyl)thio]-6-methyl-1H-indole-2-carboxylate](/img/structure/B7877262.png)

![5-[4-(Morpholin-4-ylcarbonyl)phenyl]indoline](/img/structure/B7877290.png)
![13-(4-ethylpiperazin-1-yl)-4-phenyl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaene](/img/structure/B7877297.png)
![N-[3-(4-ethylpiperazin-1-yl)propyl]-N-(2-furylmethyl)amine](/img/structure/B7877302.png)
![Methyl 2-fluoro-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoate](/img/structure/B7877306.png)
